UA62784

Descripción general

Descripción

UA 62784 es un nuevo compuesto de fluorenon con una actividad inhibitoria significativa contra la proteína cinasa similar a la kinesina de la proteína del centrómero E. Se identificó debido a su selectividad en líneas celulares isogénicas de carcinoma pancreático con una deleción del gen DPC4. UA 62784 causa detención mitótica al inhibir la congregación de cromosomas en la placa metafásica, probablemente a través de la inhibición de la actividad ATPasa asociada a microtúbulos de la proteína del centrómero E .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de UA 62784 implica la preparación de derivados de fluorenon. La ruta sintética específica y las condiciones de reacción no se publican ampliamente, pero generalmente implica la formación de la estructura central de fluorenon seguida de funcionalización para introducir los sustituyentes deseados .

Métodos de producción industrial

Es probable que la producción implique técnicas estándar de síntesis orgánica, incluido el uso de cribado de alto rendimiento para identificar y optimizar la actividad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

UA 62784 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El núcleo de fluorenon se puede oxidar en condiciones específicas.

Reducción: Las reacciones de reducción pueden modificar la estructura del fluorenon.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones específicas dependen de la modificación deseada del núcleo del fluorenon .

Productos principales

Los productos principales formados a partir de estas reacciones son típicamente derivados de fluorenon modificados con actividad biológica alterada. Estas modificaciones pueden mejorar o reducir la actividad inhibitoria del compuesto contra la proteína del centrómero E .

Aplicaciones Científicas De Investigación

Cytotoxicity Against Pancreatic Cancer Cells

UA62784 was isolated through a high-throughput screening process aimed at identifying compounds that selectively target pancreatic cancer cells with DPC4 deletions. The compound exhibited varying levels of cytotoxicity across different pancreatic cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MiaPaCa | 43.25 ± 4.03 |

| Panc-1 | 85 ± 7.07 |

| BxPC3 | 103.8 ± 14 |

| Fibroblast | >50,000 |

The MiaPaCa cell line was found to be the most sensitive to this compound, while fibroblast cells showed significantly higher resistance .

Induction of Apoptosis

Flow cytometry analysis demonstrated that treatment with this compound at concentrations above 500 nM resulted in apoptosis rather than necrosis in pancreatic cancer cells. The compound's ability to induce apoptosis was confirmed by Annexin V-FITC staining, indicating that the mechanism of action involves triggering apoptotic pathways following mitotic arrest .

Study on HeLa Cells

In additional studies involving HeLa cells, this compound was shown to delay mitosis and promote apoptosis effectively. When exposed to various concentrations of this compound for periods ranging from 12 to 48 hours, HeLa cells exhibited significant mitotic arrest and increased apoptotic markers .

Recovery from Mitotic Arrest

Research indicated that the G2/M arrest induced by this compound is reversible. For instance, MiaPaCa cells treated with 100 nM this compound for 8 hours displayed significant recovery within 3 hours after washing out the drug, suggesting potential therapeutic windows for treatment applications .

Potential Therapeutic Applications

Given its mechanism of action and efficacy against specific cancer cell lines, this compound holds promise as a therapeutic agent in oncology:

- Pancreatic Cancer : Its selective cytotoxicity against DPC4-deleted pancreatic carcinoma makes it a candidate for targeted therapies.

- Combination Therapies : The compound exhibits additive effects when used alongside other microtubule inhibitors like vinblastine, indicating potential for combination therapies to enhance treatment efficacy and overcome resistance mechanisms associated with traditional chemotherapeutics .

Mecanismo De Acción

UA 62784 ejerce sus efectos al inhibir la actividad ATPasa asociada a microtúbulos de la proteína del centrómero E. Esta inhibición evita la formación de un huso bipolar funcional durante la mitosis, lo que lleva a la detención mitótica y la posterior muerte celular. El compuesto se dirige específicamente al dominio motor de la proteína del centrómero E, que es esencial para su actividad .

Comparación Con Compuestos Similares

Compuestos similares

Gemcitabina: Un análogo de nucleósido utilizado como agente quimioterapéutico para el cáncer pancreático.

Docetaxel: Un agente antimitótico utilizado en combinación con otros fármacos para el tratamiento de varios cánceres.

Singularidad

UA 62784 es único debido a su citotoxicidad selectiva contra las células de cáncer pancreático con deleción de DPC4 y su inhibición específica de la proteína del centrómero E. A diferencia de otros compuestos, UA 62784 no afecta directamente la polimerización de la tubulina, sino que actúa indirectamente para evitar la formación de un huso bipolar normal .

Actividad Biológica

UA62784 is a synthetic small molecule identified as a potent inhibitor of the CENP-E kinesin-like protein, which plays a crucial role in mitotic spindle assembly and chromosome segregation. Its biological activity has been extensively studied, particularly in the context of pancreatic cancer, where it demonstrates significant antitumor effects.

This compound functions primarily by inhibiting the microtubule-associated ATPase activity of CENP-E, leading to reversible cell cycle arrest in the G2/M phase. This compound does not affect tubulin polymerization directly but disrupts the dynamics necessary for proper spindle formation, resulting in apoptosis of cancer cells.

- Cell Cycle Arrest : this compound induces a G2/M arrest in various pancreatic cancer cell lines (MiaPaCa, BxPC3, Panc-1) within 12 hours of treatment. The concentration required for this effect varies among cell lines, with MiaPaCa cells showing sensitivity at 100 nM and BxPC3 and Panc-1 requiring higher doses (300 nM) .

- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC and propidium iodide staining confirmed that this compound-treated cells exhibited signs of apoptosis at concentrations above 500 nM after 24 hours .

Case Studies and Experimental Data

A comprehensive study involving multiple pancreatic cancer cell lines revealed that this compound effectively halts cell proliferation by inducing apoptosis while maintaining the integrity of normal cells. The following table summarizes key findings from various studies:

| Cell Line | Concentration (nM) | Time (hours) | Effect | Outcome |

|---|---|---|---|---|

| MiaPaCa | 100 | 12 | G2/M Arrest | Reversible after wash |

| BxPC3 | 300 | 12 | G2/M Arrest | Continued cycling post-treatment |

| Panc-1 | 300 | 36 | G2/M Arrest | Minor accumulation of 8n cells |

| All Lines | ≥500 | 24 | Apoptosis | Confirmed via flow cytometry |

Detailed Mechanistic Insights

The mechanism by which this compound induces cell cycle arrest involves several key processes:

- Microtubule Dynamics : this compound disrupts the normal assembly and disassembly of microtubules, essential for mitotic spindle formation. This disruption prevents proper chromosome alignment and segregation during mitosis .

- Apoptotic Pathways : The induction of apoptosis is mediated through mitochondrial pathways, affecting proteins such as Bcl-xL and Bax, and activating caspases involved in the apoptotic cascade .

- Reversibility of Arrest : Notably, the G2/M arrest caused by this compound is reversible upon removal of the drug, indicating potential therapeutic applications where transient inhibition could allow normal cell recovery while targeting cancerous cells .

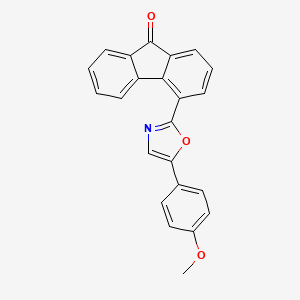

Propiedades

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLWPFAQYZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391982 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313367-92-9 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UA62784 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.